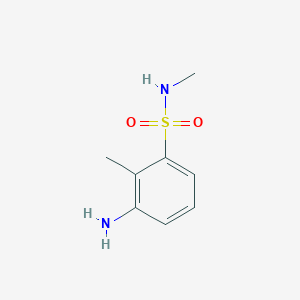

3-amino-N,2-dimethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

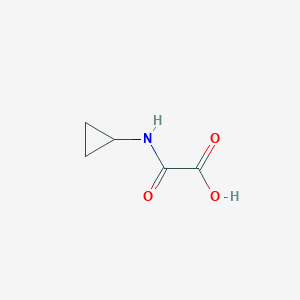

“3-amino-N,2-dimethylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C8H12N2O2S . It is also known by its IUPAC name, 3-amino-N,2-dimethylbenzenesulfonamide .

Molecular Structure Analysis

The molecular weight of “3-amino-N,2-dimethylbenzene-1-sulfonamide” is 200.26 g/mol . The InChI code for this compound is 1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 .Scientific Research Applications

Synthesis of Novel Compounds

3-amino-N,2-dimethylbenzene-1-sulfonamide serves as a precursor in the synthesis of novel compounds. Researchers have utilized it to create new sulfonamide derivatives with potential biological activities . These derivatives are synthesized through various chemical reactions, including the slow evaporation method to form single crystals, which are then characterized by X-ray crystallography and spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis .

Computational Chemistry Studies

In computational chemistry, this compound is used to study the structural and spectroscopic parameters of sulfonamide derivatives. Computational methods like B3LYP/6-31G(d) are employed to investigate these parameters, providing insights into the electronic structure and potential reactivity of the compounds .

Antibacterial Applications

Sulfonamides, including 3-amino-N,2-dimethylbenzene-1-sulfonamide, exhibit a range of antibacterial properties. They inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication .

Anti-Carbonic Anhydrase Activity

This compound has shown anti-carbonic anhydrase activity, which is significant in treating conditions like glaucoma. Carbonic anhydrase inhibitors are used to decrease intraocular pressure in the eyes, which is a primary treatment for glaucoma .

Diuretic Properties

The sulfonamide group is known for its diuretic properties. Compounds like 3-amino-N,2-dimethylbenzene-1-sulfonamide can be used to promote the excretion of salt and water from the kidneys, helping to treat conditions such as edema and hypertension .

Anti-Inflammatory Uses

Due to their ability to inhibit certain enzymes, sulfonamides have anti-inflammatory properties. This makes them useful in the research for new anti-inflammatory drugs that can help treat various inflammatory diseases .

Thyroid Disorder Treatments

Research has indicated that sulfonamides can play a role in treating thyroid disorders. They have been shown to have effects on thyroid hormone levels, which could be beneficial in managing conditions like thyroiditis .

Hypoglycemic Effects

Sulfonamides have been associated with hypoglycemic effects, making them of interest in diabetes research. They may influence insulin release or have other effects on blood sugar regulation, which could lead to new treatments for diabetes .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

3-amino-N,2-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJMZAWDPKWFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,2-dimethylbenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)

![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)

![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)

![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)

![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1372561.png)

![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)

![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)